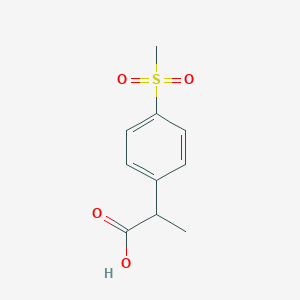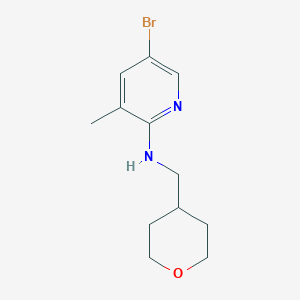
2-(4-Methanesulfonylphenyl)propanoic acid
Overview
Description
Molecular Structure Analysis
The InChI code for 2-(4-Methanesulfonylphenyl)propanoic acid is1S/C10H12O4S/c1-7(10(11)12)8-3-5-9(6-4-8)15(2,13)14/h3-7H,1-2H3,(H,11,12) . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Methane Utilization and Environmental Impact
Research on methane and its derivatives, such as methanesulfonates, highlights the biotechnological potential of methanotrophic bacteria. These bacteria can convert methane into valuable products like single-cell proteins, biopolymers, and other chemicals, suggesting a pathway for environmental mitigation and resource recovery from methane, a potent greenhouse gas (Strong, Xie, & Clarke, 2015). This research underscores the broader context of methane's role in biotechnology and environmental science, which could relate to the utilization of methanesulfonyl derivatives in similar applications.
Sorption of Herbicides
The sorption behavior of phenoxy herbicides, which share structural similarities with 2-(4-Methanesulfonylphenyl)propanoic acid, has been extensively studied. These studies provide insights into how such compounds interact with soil and organic matter, influencing their environmental fate and mobility (Werner, Garratt, & Pigott, 2012). Understanding the sorption properties of related compounds can help in assessing the environmental impact and management strategies for this compound and its analogs.
Methane Production and Emission by Eukaryotes
A novel pathway of direct methane production and emission by eukaryotes, including plants, animals, and fungi, has been identified. This challenges the traditional view that methanogenesis is limited to anaerobic conditions and methanogenic archaea (Liu et al., 2015). This research might indirectly relate to the study of methanesulfonyl compounds by highlighting the diverse biological roles and sources of methane, potentially influencing research into methane-derived chemicals.
Diagnostic Lipid Biomarkers
Studies on lipid biomarkers in microbial communities involved in the anaerobic oxidation of methane provide insights into the biogeochemical cycles and environmental impact of methane. These studies could indirectly inform research on methanesulfonyl compounds by demonstrating the intricate relationships between methane, microbial life, and environmental processes (Niemann & Elvert, 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of accidental ingestion, skin or eye contact, and inhalation .
Mechanism of Action
Mode of Action
It is known that the compound is a derivative of 2-phenylpropanoic acid . Many derivatives of 2-phenylpropanoic acid, also known as profens, are nonselective nonsteroidal anti-inflammatory drugs (NSAIDs). They reduce pain, body temperature in fever, signs of inflammation, and in some cases, slow the development of cancers . It is possible that 2-(4-Methanesulfonylphenyl)propanoic acid may have similar interactions with its targets.
Biochemical Analysis
Biochemical Properties
2-(4-Methanesulfonylphenyl)propanoic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity . For instance, it may act as an inhibitor for certain enzymes, thereby regulating metabolic processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate signaling pathways by binding to specific receptors on the cell surface, leading to changes in downstream signaling events . Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and receptors, leading to changes in their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can activate certain enzymes by inducing conformational changes that enhance their activity. Changes in gene expression can also occur through interactions with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including alterations in metabolic processes and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on metabolic processes and cellular function. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites . For example, it may inhibit enzymes involved in glycolysis or the tricarboxylic acid cycle, thereby affecting energy production and metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. Binding proteins can also facilitate its distribution and localization within tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence metabolic processes and energy production. The activity of this compound can be modulated by its subcellular localization, affecting its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-7(10(11)12)8-3-5-9(6-4-8)15(2,13)14/h3-7H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBCWDXXDFGWBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250933-90-4 | |
| Record name | 2-(4-methanesulfonylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1443326.png)








